(3Z)-3-{[(3-chloro-2-methylphenyl)amino]methylene}-1-(4-methylbenzyl)-1H-thieno[3,2-c][1,2]thiazin-4(3H)-one 2,2-dioxide
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Description
(3Z)-3-{[(3-chloro-2-methylphenyl)amino]methylene}-1-(4-methylbenzyl)-1H-thieno[3,2-c][1,2]thiazin-4(3H)-one 2,2-dioxide is a useful research compound. Its molecular formula is C22H19ClN2O3S2 and its molecular weight is 458.98. The purity is usually 95%.
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Scientific Research Applications
Chemical Synthesis and Molecular Design
This area of research focuses on the synthesis of complex organic compounds, including thieno[3,2-c][1,2]thiazines and their derivatives. For instance, the work by Knollmüller (1971) on cyclic and bicyclic sulfamides provides foundational knowledge on the synthesis pathways that might be relevant to the compound (Knollmüller, 1971). Similarly, the synthesis and ring-opening reactions of benzothienooxazines as discussed by Ried, Oremek, and Guryn (1981) illustrate the chemical versatility of thieno-based compounds, potentially shedding light on methodologies applicable to the compound's synthesis or functionalization (Ried et al., 1981).
Potential Therapeutic Applications
Research into the therapeutic applications of related compounds, such as the discovery of new apoptosis-inducing agents for breast cancer based on ethyl 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate by Gad et al. (2020), suggests that derivatives of thieno[3,2-c][1,2]thiazin might have potential in developing anticancer therapeutics (Gad et al., 2020). This line of research is crucial for understanding the biological activities and therapeutic potential of such compounds.
Molecular, Electronic, and Spectroscopic Analysis
The study of molecular, electronic, nonlinear optical, and spectroscopic properties of heterocyclic compounds, as conducted by Beytur and Avinca (2021) on 3-substituted-4-(3-methyl-2-thienylmethyleneamino)-4,5-dihydro-1H-1,2,4-triazol-5-ones, provides insights into the physical and chemical properties that could be expected from "(3Z)-3-{[(3-chloro-2-methylphenyl)amino]methylene}-1-(4-methylbenzyl)-1H-thieno[3,2-c][1,2]thiazin-4(3H)-one 2,2-dioxide" (Beytur & Avinca, 2021).
Properties
IUPAC Name |
(3Z)-3-[(3-chloro-2-methylanilino)methylidene]-1-[(4-methylphenyl)methyl]-2,2-dioxothieno[3,2-c]thiazin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19ClN2O3S2/c1-14-6-8-16(9-7-14)13-25-19-10-11-29-22(19)21(26)20(30(25,27)28)12-24-18-5-3-4-17(23)15(18)2/h3-12,24H,13H2,1-2H3/b20-12- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ILFKPRQCBUXZGA-NDENLUEZSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CN2C3=C(C(=O)C(=CNC4=C(C(=CC=C4)Cl)C)S2(=O)=O)SC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)CN2C3=C(C(=O)/C(=C/NC4=C(C(=CC=C4)Cl)C)/S2(=O)=O)SC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19ClN2O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
459.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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